molecular formula C13H12Cl2O3 B12287622 (Z)-Ethyl 2-(2,3-Dichlorobenzylidene)-3-oxobutanoate

(Z)-Ethyl 2-(2,3-Dichlorobenzylidene)-3-oxobutanoate

Cat. No.: B12287622
M. Wt: 287.13 g/mol
InChI Key: NIBDOTGDRGURII-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-Ethyl 2-(2,3-Dichlorobenzylidene)-3-oxobutanoate is an organic compound that belongs to the class of benzylidene derivatives This compound is characterized by the presence of a dichlorobenzylidene group attached to an ethyl ester of 3-oxobutanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Ethyl 2-(2,3-Dichlorobenzylidene)-3-oxobutanoate typically involves the condensation of 2,3-dichlorobenzaldehyde with ethyl acetoacetate. The reaction is catalyzed by a base, such as sodium ethoxide, and is carried out under reflux conditions in ethanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise temperature and pressure control to ensure high yield and purity. The product is then purified using techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

(Z)-Ethyl 2-(2,3-Dichlorobenzylidene)-3-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the dichlorobenzylidene group.

Scientific Research Applications

(Z)-Ethyl 2-(2,3-Dichlorobenzylidene)-3-oxobutanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-Ethyl 2-(2,3-Dichlorobenzylidene)-3-oxobutanoate involves its interaction with cellular targets, leading to the inhibition of key enzymes and pathways. For example, in cancer cells, the compound may inhibit enzymes involved in cell proliferation and induce apoptosis. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-Ethyl 2-(2,3-Dichlorobenzylidene)-3-oxobutanoate is unique due to its specific dichlorobenzylidene group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C13H12Cl2O3

Molecular Weight

287.13 g/mol

IUPAC Name

ethyl (2E)-2-[(2,3-dichlorophenyl)methylidene]-3-oxobutanoate

InChI

InChI=1S/C13H12Cl2O3/c1-3-18-13(17)10(8(2)16)7-9-5-4-6-11(14)12(9)15/h4-7H,3H2,1-2H3/b10-7+

InChI Key

NIBDOTGDRGURII-JXMROGBWSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=C(C(=CC=C1)Cl)Cl)/C(=O)C

Canonical SMILES

CCOC(=O)C(=CC1=C(C(=CC=C1)Cl)Cl)C(=O)C

Origin of Product

United States

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